molecular formula C12H9IO B14633146 2-Iodo-1-(naphthalen-2-yl)ethan-1-one CAS No. 55116-99-9

2-Iodo-1-(naphthalen-2-yl)ethan-1-one

Cat. No.: B14633146
CAS No.: 55116-99-9
M. Wt: 296.10 g/mol
InChI Key: USSYWBMZTAVASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-1-(naphthalen-2-yl)ethan-1-one is an organic compound that features an iodine atom attached to an ethanone group, which is further connected to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-1-(naphthalen-2-yl)ethan-1-one typically involves the iodination of 1-(naphthalen-2-yl)ethan-1-one. A common method includes the use of iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite in an organic solvent like acetic acid. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete iodination.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Iodo-1-(naphthalen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The naphthalene ring can be oxidized to form naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Substitution: Formation of 2-azido-1-(naphthalen-2-yl)ethan-1-one or 2-thiocyanato-1-(naphthalen-2-yl)ethan-1-one.

    Reduction: Formation of 2-iodo-1-(naphthalen-2-yl)ethanol.

    Oxidation: Formation of naphthoquinones.

Scientific Research Applications

2-Iodo-1-(naphthalen-2-yl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Material Science: Utilized in the preparation of functional materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 2-Iodo-1-(naphthalen-2-yl)ethan-1-one involves its interaction with various molecular targets depending on the specific application. In organic synthesis, it acts as an electrophile in substitution reactions. In biological systems, it may interact with enzymes or receptors, leading to changes in biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-2-yl)ethan-1-one
  • 2-Bromo-1-(naphthalen-2-yl)ethan-1-one
  • 2-Chloro-1-(naphthalen-2-yl)ethan-1-one

Uniqueness

2-Iodo-1-(naphthalen-2-yl)ethan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom is larger and more polarizable, making it a better leaving group in substitution reactions and providing different electronic properties that can be exploited in various applications.

Properties

IUPAC Name

2-iodo-1-naphthalen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSYWBMZTAVASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50576528
Record name 2-Iodo-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55116-99-9
Record name 2-Iodo-1-(naphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50576528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.